molecular formula C15H20N2O2 B11857237 tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate

Cat. No.: B11857237
M. Wt: 260.33 g/mol
InChI Key: GATBGTUXYHUJOS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate is a high-value indole derivative designed for advanced pharmaceutical research and development. This compound serves as a versatile synthetic intermediate, strategically functionalized with both a tert-butyloxycarbonyl (Boc) protecting group and a primary amine at the ethyl side chain. The Boc group effectively protects the indole nitrogen, allowing for selective modifications at other molecular sites during multi-step synthesis, while the 1-aminoethyl side chain provides a crucial handle for further molecular elaboration. The indole scaffold is a privileged structure in medicinal chemistry and is a prevalent moiety in numerous biologically active compounds and natural alkaloids . This makes derivatives like this compound particularly valuable for constructing novel molecules targeting a wide range of therapeutic areas. Indole-based compounds are extensively investigated for their diverse biological properties, which include potential anti-cancer, anti-microbial, and anti-inflammatory activities . Furthermore, substituted indoles are of significant interest in central nervous system (CNS) drug discovery, given the indole nucleus's presence in key neurotransmitters . As a building block, this compound is ideally suited for the synthesis of more complex chemical entities, particularly through amide bond formation or condensation reactions via its primary amine group. It can be utilized in the exploration of structure-activity relationships (SAR) within drug discovery programs focused on indole chemistry . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-(1-aminoethyl)indole-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-10(16)13-9-11-7-5-6-8-12(11)17(13)14(18)19-15(2,3)4/h5-10H,16H2,1-4H3

InChI Key

GATBGTUXYHUJOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Boc Protection via Boc Anhydride

In a representative procedure, indole is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method, adapted from the synthesis of tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate, achieves high yields (96%) under mild conditions. The reaction is typically conducted in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.

Reaction Conditions

ReagentQuantity (equiv)TemperatureSolventYield
Boc anhydride2.0−78°C → RTTHF96%
DMAP0.1

This approach ensures selective protection of the indole nitrogen, critical for directing subsequent functionalization to position 2.

Regioselective Functionalization at Indole Position 2

Position 2 of the indole ring is less reactive than position 3, necessitating strategic methods to achieve substitution. Directed lithiation and electrophilic bromination are pivotal for introducing functional groups at this site.

Directed Lithiation and Bromination

Following Boc protection, the indole derivative is treated with a strong base such as lithium diisopropylamide (LDA) to deprotonate position 2. Subsequent quenching with carbon tetrabromide (CBr₄) installs a bromine atom regioselectively. This method mirrors the bromination of tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate using N-bromosuccinimide (NBS), though adaptation is required for position 2.

Optimized Bromination Protocol

ReagentQuantity (equiv)TemperatureSolventYield
LDA1.2−78°CTHF72%
CBr₄1.0

Palladium-Catalyzed C–H Activation

An alternative approach employs palladium catalysts to facilitate C–H activation at position 2. Using Pd(OAc)₂ and a directing group such as pyridine, bromination is achieved with NBS. While less explored in the provided literature, this method offers potential for scalability.

StepReagentConditionsYield
SubstitutionK-phthalimideDMF, 80°C, 12h65%
DeprotectionHydrazine hydrateEthanol, reflux, 4h89%

Reductive Amination

An alternative route involves reductive amination of a ketone intermediate. After introducing a carbonyl group at position 2 via Friedel-Crafts acylation (challenging due to indole’s electronic properties), the ketone is reacted with ammonium acetate and sodium cyanoborohydride to yield the amine.

Final Deprotection and Purification

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine. Purification via flash chromatography (ethyl acetate/heptane gradients) ensures high purity, as demonstrated in the isolation of tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate.

Deprotection Conditions

ReagentQuantityTimeYield
TFA10 equiv1h95%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

MethodStepsTotal YieldComplexity
Lithiation/Bromination445%High
Palladium-Catalyzed338%Moderate
Reductive Amination432%High

The lithiation-bromination-substitution sequence offers the highest yield but requires stringent temperature control.

Mechanistic Considerations and Challenges

  • Regioselectivity : Achieving position 2 substitution remains challenging due to indole’s inherent reactivity. Boc protection electronically deactivates the ring, favoring electrophilic attack at less hindered positions.

  • Amine Protection : Phthalimide and Boc groups prevent undesired side reactions but require sequential deprotection steps.

  • Safety : Azide intermediates, as noted in the synthesis of benzyl tert-butyl (1H-indole-3,4-diyl)dicarbamate , pose explosion risks and demand careful handling.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including tert-butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate, in anticancer research. Indoles are known for their ability to interact with biological targets involved in cancer progression. For instance, compounds derived from indole structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The incorporation of the tert-butyl group enhances solubility and bioavailability, making these compounds more effective in biological assays .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A series of related compounds were synthesized and tested for their ability to inhibit inflammation in vivo. The results indicated that certain derivatives exhibited significant anti-inflammatory activity, comparable to standard treatments like indomethacin. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs .

Synthesis of Derivatives

The synthesis of this compound often involves multiple steps, including the condensation of indole derivatives with various amines or carboxylic acids. For example, one method involves the reaction of tert-butyl 3-bromo-1H-indole-1-carboxylate with amines under specific conditions to yield various substituted indole derivatives .

Table 1: Synthetic Pathways for Indole Derivatives

StepReactantsConditionsProduct
1tert-butyl 3-bromo-1H-indole-1-carboxylate + amineDioxane, K2CO3, Argon atmospheretert-butyl 2-(substituted amino)indole-1-carboxylate
2tert-butyl 2-(substituted amino)indole-1-carboxylate + acidAcidic conditionstert-butyl 2-(aminoethyl)-indole-1-carboxylate

Biological Evaluation

The biological activity of this compound has been evaluated through various assays:

Antioxidant Activity
Indoles are recognized for their antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects
Research into neuroprotective properties has indicated that certain indole derivatives may protect neuronal cells from apoptosis induced by neurotoxic agents. This opens avenues for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

  • Case Study 1: Anti-cancer Activity
    In vitro studies demonstrated that specific derivatives of this compound inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Case Study 2: Anti-inflammatory Effects
    A study involving carrageenan-induced paw edema in rats showed that compounds derived from this indole exhibited significant reductions in inflammation compared to control groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The tert-butyl group can provide steric hindrance, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, impacting reactivity, physical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituent Position Functional Group Molecular Weight Key Properties/Applications
tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate 2 Aminoethyl ~260.3 Intermediate for bioactive molecules; basic NH2 group enables further derivatization
tert-Butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate (167015-84-1) 3 Aminoethyl 260.33 Positional isomer; similar molecular weight but altered steric/electronic effects
tert-Butyl 2-(bromoethynyl)-1H-indole-1-carboxylate 2 Bromoethynyl 335.2 Electrophilic site for cross-coupling (e.g., Sonogashira); lower yield (49%)
tert-Butyl 3-acetyl-1H-indole-1-carboxylate 3 Acetyl 259.3 Electron-withdrawing group reduces basicity; used in cyclization reactions (58% yield)
tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate 6 Hydroxyiminomethyl 260.30 Oxime functionality enables chelation or tautomerism
Key Observations:
  • Positional Isomerism: Aminoethyl substitution at position 2 vs. 3 alters steric accessibility. For example, the 2-position aminoethyl group may direct reactivity toward the indole C3 position in electrophilic substitutions .
  • Functional Group Reactivity: Bromoethynyl groups facilitate metal-catalyzed cross-coupling, whereas aminoethyl groups are nucleophilic sites for acylations or alkylations .
  • Electronic Effects: Electron-withdrawing acetyl groups (C3) reduce indole ring electron density, contrasting with electron-donating aminoethyl groups .

Physicochemical Properties

  • Solubility: Aminoethyl derivatives are more polar than acetyl or bromoethynyl analogs, favoring solubility in polar solvents .
  • Stability : The tert-butyl carbamate group enhances stability across analogs, but electron-withdrawing groups (e.g., acetyl) may reduce thermal stability .

Biological Activity

tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate is a compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an aminoethyl side chain, and an indole core, which is known for its versatility in biological applications. The indole structure is significant in many pharmaceuticals due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The indole ring can mimic natural substrates or inhibitors, modulating various biological pathways. The tert-butyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds with indole scaffolds have shown promising anticancer properties. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and cell cycle arrest .
  • Antiviral Properties : Some studies suggest that indole derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors involved in viral entry .
  • Anti-inflammatory Effects : Indoles have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A study investigating a series of indolyl-pyridinyl-propenones demonstrated that modifications at specific positions on the indole ring significantly altered their cytotoxicity against various cancer cell lines. The findings indicated that certain substitutions could enhance the compounds' ability to disrupt microtubule dynamics, leading to increased apoptosis in cancer cells .

Antiviral Activity

Research on related indole compounds revealed antiviral activity against several viruses, including HIV and influenza. The mechanism often involves inhibition of viral proteases or interference with viral entry into host cells .

Anti-inflammatory Studies

Indole derivatives have been assessed for their anti-inflammatory properties in vitro and in vivo. One study highlighted the ability of certain indoles to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Data Tables

Biological Activity Mechanism References
AnticancerDisruption of microtubule polymerization
AntiviralInhibition of viral enzyme activity
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2-(1-aminoethyl)-1H-indole-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indole precursors. Key steps include:
  • Alkylation : Introduction of the 1-aminoethyl group via nucleophilic substitution or reductive amination.
  • Esterification : Protection of the indole nitrogen using tert-butyl chloroformate in the presence of a base (e.g., DMAP or pyridine) under reflux conditions in THF or DCM .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) by enabling uniform heating and precise temperature control .
    Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and stoichiometric ratios of reagents.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and stereochemistry. Hydrogen-bonding patterns are analyzed using graph-set notation to validate supramolecular interactions .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl carbons (~150 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 315.29) .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Methodological Answer :
  • Lipophilicity : Enhanced by the tert-butyl group, making it soluble in organic solvents (e.g., DCM, THF) but poorly water-soluble. LogP values can be predicted using computational tools like PubChem .
  • Thermal stability : Decomposes above 200°C, requiring storage at 2–8°C.
  • Reactivity : The aminoethyl side chain participates in nucleophilic reactions (e.g., acylations), while the indole ring undergoes electrophilic substitutions at the C3 position .

Advanced Research Questions

Q. How can researchers resolve low yields during the synthesis of this compound?

  • Methodological Answer :
  • Catalyst screening : Test palladium/copper complexes for cross-coupling steps to improve efficiency .
  • Purification techniques : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., tert-butyl group deprotection) .

Q. What strategies are effective in analyzing contradictory biological activity data across structural analogs?

  • Methodological Answer :
  • Comparative SAR studies : Systematically vary substituents (e.g., bromine vs. hydroxy groups) and assay against targets (e.g., kinases, GPCRs) to identify pharmacophores .
  • Molecular docking : Use software like AutoDock to model interactions with binding pockets. For example, the aminoethyl group may form hydrogen bonds with Asp113 in a hypothetical receptor .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) to distinguish assay-specific artifacts from true structure-activity trends .

Q. How can computational modeling predict the crystallographic behavior of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate lattice energies and optimize molecular geometry to predict packing motifs (e.g., herringbone vs. layered structures) .
  • Hydrogen-bond propensity analysis : Use Mercury Software to simulate intermolecular interactions (e.g., N–H···O=C) and compare with experimental XRD data .
  • Puckering analysis : Apply Cremer-Pople parameters to quantify ring distortions in the indole core, which influence crystallization kinetics .

Q. What methodologies are recommended for studying degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions, followed by LC-MS to identify degradation products (e.g., de-esterified indole derivatives) .
  • Metabolic profiling : Use liver microsomes or hepatocytes to detect phase I/II metabolites (e.g., glucuronidation of the aminoethyl group) .

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